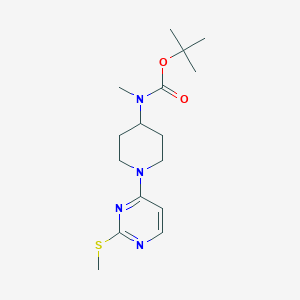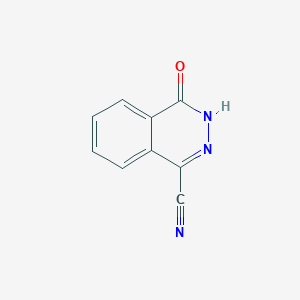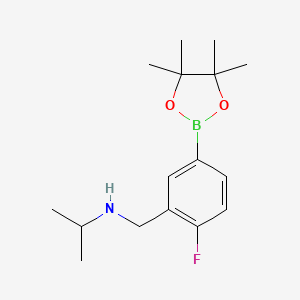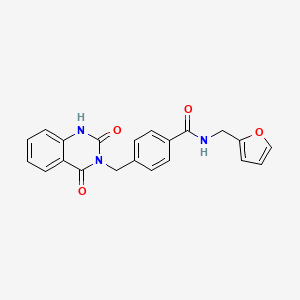
(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)(4-(trifluoromethyl)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a furan ring, a piperidine ring, and a trifluoromethyl group attached to a phenyl ring. The presence of these functional groups suggests that this compound could have interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the furan and piperidine rings would give the molecule a certain degree of rigidity, while the trifluoromethyl group could introduce some electronic and steric effects .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the furan and piperidine rings could affect its solubility and boiling point, while the trifluoromethyl group could influence its reactivity .Scientific Research Applications
Synthesis and Chemical Properties
- Research has been conducted on the synthesis of novel compounds through various reactions, including the aza-Piancatelli rearrangement, which involves furan-2-yl(phenyl)methanol derivatives. These methods have been utilized to create cyclopentenone derivatives with high selectivity and yields, indicating the compound's utility in synthetic organic chemistry (Reddy et al., 2012).
Biological Activities
- Furan and piperidine derivatives have shown significant biological activities. For instance, microwave-assisted synthesis of novel pyrazoline derivatives, including furan-2-yl and piperidin-yl moieties, exhibited potent anti-inflammatory and antibacterial properties. These studies underline the compound's relevance in the development of new therapeutic agents (Ravula et al., 2016).
Structural and Theoretical Studies
- Structural analysis and theoretical calculations on molecules containing piperidin-yl and furan-2-yl groups have provided insights into their stability, electronic properties, and intermolecular interactions. Such studies are crucial for understanding the chemical behavior and potential applications of these compounds (Karthik et al., 2021).
Molecular Interactions and Inhibition Studies
- Synthesized furan-2-yl(phenyl)methanone derivatives have been evaluated for their protein tyrosine kinase inhibitory activity, showcasing some derivatives with promising activities. This suggests potential applications in designing inhibitors for therapeutic purposes (Zheng et al., 2011).
Corrosion Inhibition
- Organic inhibitors based on furan and piperidine frameworks have demonstrated effectiveness in mitigating corrosion of mild steel in acidic mediums. This application highlights the compound's potential in industrial maintenance and protection (Singaravelu et al., 2022).
Mechanism of Action
Future Directions
properties
IUPAC Name |
[4-(furan-2-ylmethylsulfanylmethyl)piperidin-1-yl]-[4-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3NO2S/c20-19(21,22)16-5-3-15(4-6-16)18(24)23-9-7-14(8-10-23)12-26-13-17-2-1-11-25-17/h1-6,11,14H,7-10,12-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URBDJGDKDGSOPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CSCC2=CC=CO2)C(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-Cyanocyclobutyl)-2-[4-(6-methylpyridazin-3-yl)oxyanilino]acetamide](/img/structure/B2366347.png)


![5-[(3-Methylphenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one](/img/structure/B2366352.png)
![2-ethyl-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)butanamide](/img/structure/B2366356.png)
![2-({4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2366359.png)





![tert-butyl 4-[4-({[(4,5-dibromo-1H-pyrrol-2-yl)carbonyl]amino}methyl)phenyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B2366366.png)
![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-ethyl-7-isopropoxy-6-propyl-4H-chromen-4-one](/img/structure/B2366367.png)